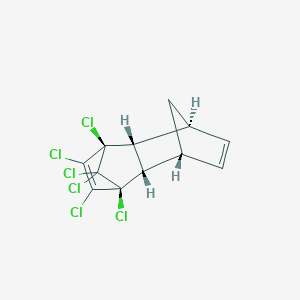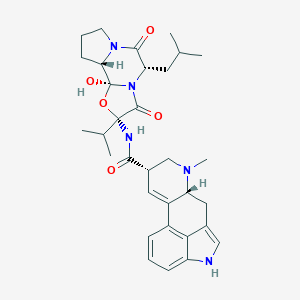
4,5-Dichloro-2-(4-methylbenzoyl)-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dichloro-2-(4-methylbenzoyl)-3(2H)-pyridazinone, commonly known as DMMP, is a synthetic compound used in various scientific research applications. It is a pyridazinone derivative that exhibits unique biochemical and physiological effects, making it a popular choice for laboratory experiments.
Wirkmechanismus
DMMP inhibits PTP activity by binding to the active site of the enzyme, preventing the dephosphorylation of tyrosine residues on target proteins. This leads to the activation of various signaling pathways, including the insulin signaling pathway, which is essential for glucose homeostasis and energy metabolism.
Biochemische Und Physiologische Effekte
DMMP has been shown to have various biochemical and physiological effects, including the activation of insulin signaling pathways, the inhibition of cancer cell growth, and the suppression of inflammation. DMMP has also been shown to have anti-diabetic effects, reducing blood glucose levels in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMMP in lab experiments is its potent inhibitory activity against PTPs, making it a useful tool for studying the role of these enzymes in various diseases. However, one limitation is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
For research may include the development of more potent and selective PTP inhibitors based on the structure of DMMP, the investigation of DMMP's effects on other signaling pathways, and the evaluation of its safety and efficacy in animal models of disease.
Conclusion:
DMMP is a synthetic compound that exhibits unique biochemical and physiological effects, making it a popular choice for laboratory experiments. Its potent inhibitory activity against PTPs makes it a useful tool for studying the role of these enzymes in various diseases. Further research is needed to fully understand the potential therapeutic applications of DMMP and to develop more potent and selective PTP inhibitors.
Synthesemethoden
DMMP can be synthesized using various methods, including the reaction of 4,5-dichloro-3(2H)-pyridazinone with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
DMMP has been used in various scientific research applications, including as a potent inhibitor of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. DMMP has been shown to inhibit the activity of several PTPs, including PTP1B, TCPTP, and SHP-2, making it a useful tool for studying the role of these enzymes in various diseases such as cancer, diabetes, and autoimmune disorders.
Eigenschaften
CAS-Nummer |
155164-67-3 |
|---|---|
Produktname |
4,5-Dichloro-2-(4-methylbenzoyl)-3(2H)-pyridazinone |
Molekularformel |
C12H8Cl2N2O2 |
Molekulargewicht |
283.11 g/mol |
IUPAC-Name |
4,5-dichloro-2-(4-methylbenzoyl)pyridazin-3-one |
InChI |
InChI=1S/C12H8Cl2N2O2/c1-7-2-4-8(5-3-7)11(17)16-12(18)10(14)9(13)6-15-16/h2-6H,1H3 |
InChI-Schlüssel |
PWUITIUCEORSLA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=O)C(=C(C=N2)Cl)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=O)C(=C(C=N2)Cl)Cl |
Andere CAS-Nummern |
155164-67-3 |
Synonyme |
4,5-dichloro-2-(4-methylbenzoyl)pyridazin-3-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-Amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B128738.png)

